

A Comparative Spectroscopic Analysis of Fluorobenzenesulfonamide Positional Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluorobenzenesulfonyl chloride

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of ortho-, meta-, and para-fluorobenzenesulfonamide. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols.

The substitution pattern of the fluorine atom on the benzene ring of fluorobenzenesulfonamide significantly influences its electronic environment and molecular geometry. These subtle structural differences can be effectively distinguished using various spectroscopic techniques. This guide presents a comparative summary of the key spectroscopic features of 2-fluorobenzenesulfonamide (ortho), 3-fluorobenzenesulfonamide (meta), and 4-fluorobenzenesulfonamide (para) to aid in their identification and characterization.

Data Presentation: Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for the three positional isomers of fluorobenzenesulfonamide. It is important to note that a complete dataset obtained under identical experimental conditions is not readily available in the public domain. The data presented here is a compilation from various sources and should be used as a reference guide.

Spectroscopic Technique	2-Fluorobenzenesulfonamide (ortho)	3-Fluorobenzenesulfonamide (meta)	4-Fluorobenzenesulfonamide (para)
^1H NMR	Data not readily available. Aromatic protons are expected to show complex splitting patterns due to coupling with ^{19}F and adjacent protons.	Aromatic protons typically appear as complex multiplets in the range of δ 7.2-7.8 ppm. The NH_2 protons appear as a broad singlet.	Aromatic protons often show two distinct multiplets, characteristic of a para-substituted benzene ring, typically in the range of δ 7.2-8.0 ppm. The NH_2 protons appear as a broad singlet.
^{13}C NMR	Data not readily available. The carbon attached to fluorine will show a large one-bond C-F coupling constant.	Characteristic peaks are observed around δ 162 (d, $J \approx 245$ Hz, C-F), 143 (C-S), 131, 124, 120, 115 ppm.	Characteristic peaks are observed around δ 165 (d, $J \approx 255$ Hz, C-F), 140 (C-S), 129, 116 ppm.
^{19}F NMR	Data not readily available.	Data not readily available.	Data not readily available.
IR (cm^{-1})	Data not readily available. Key stretches expected: N-H (~ 3300 - 3400), S=O (asymmetric ~ 1330 , symmetric ~ 1160), C-F (~ 1250).	Key stretches observed: N-H (~ 3350 , 3250), S=O (asymmetric ~ 1335 , symmetric ~ 1160), C-F (~ 1260).	Key stretches observed: N-H (~ 3340 , 3240), S=O (asymmetric ~ 1340 , symmetric ~ 1160), C-F (~ 1270).
Mass Spec. (m/z)	Molecular Ion $[\text{M}]^+$ at 175.01.	Molecular Ion $[\text{M}]^+$ at 175.01.	Molecular Ion $[\text{M}]^+$ at 175.01.

Note: "d" denotes a doublet, and "J" represents the coupling constant in Hertz (Hz). The chemical shifts (δ) are reported in parts per million (ppm). Data for the ortho-isomer is particularly scarce in publicly available literature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the fluorobenzenesulfonamide isomers.

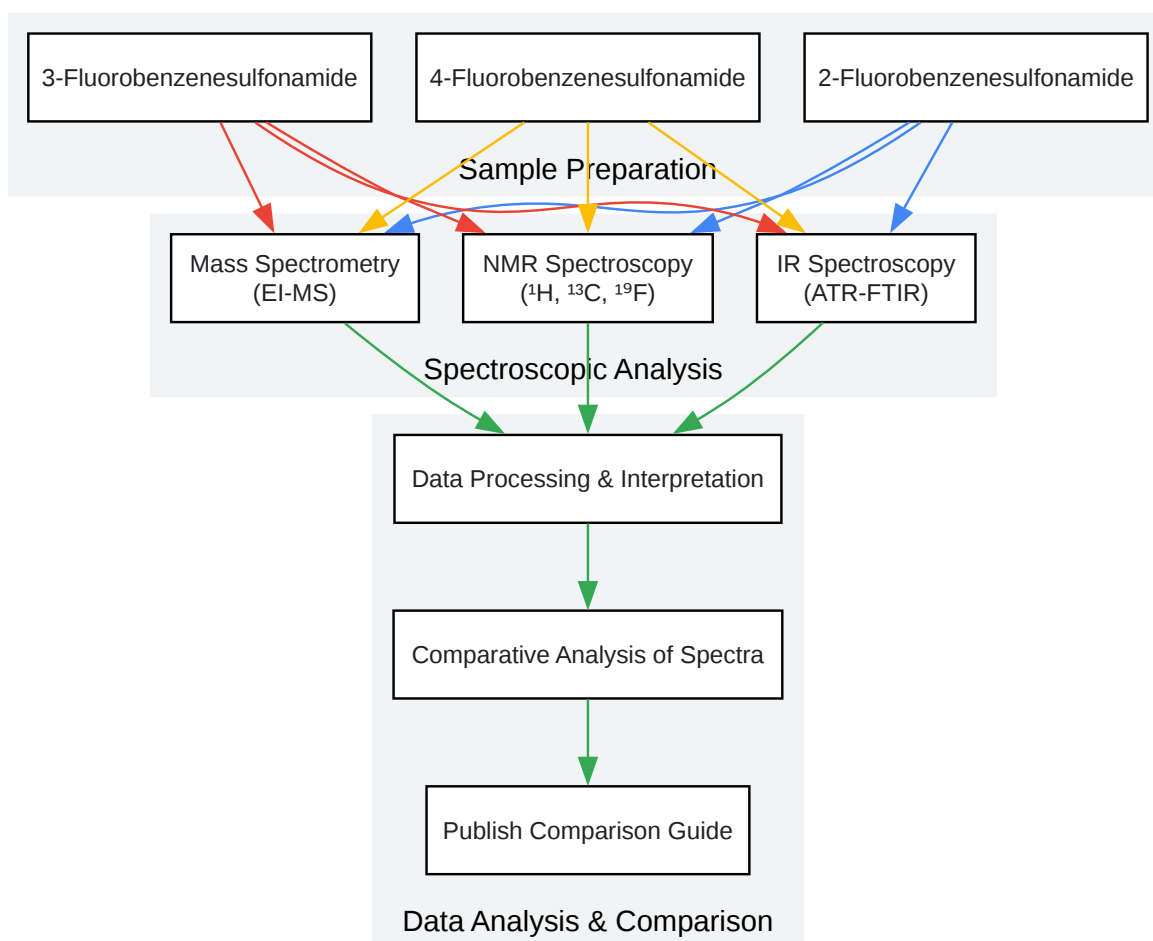


Diagram 1: Experimental Workflow for Spectroscopic Comparison

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com